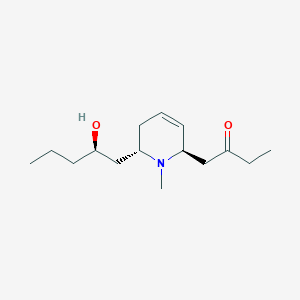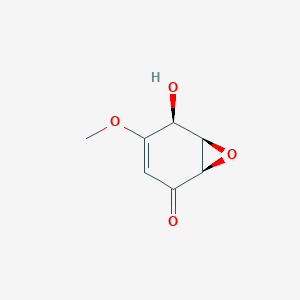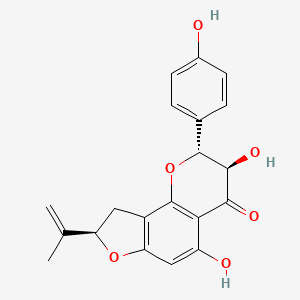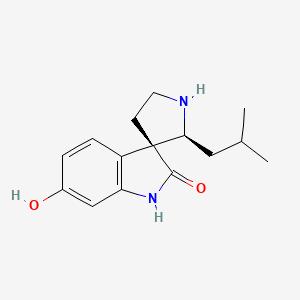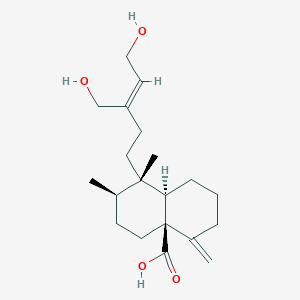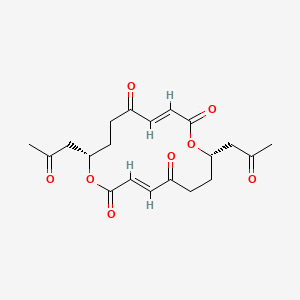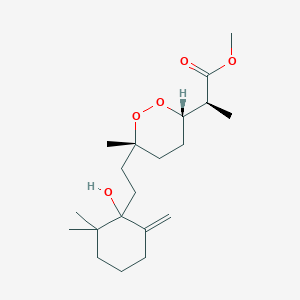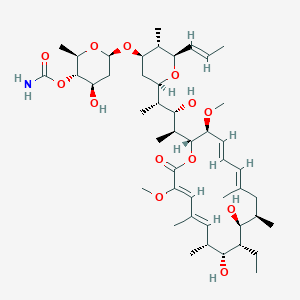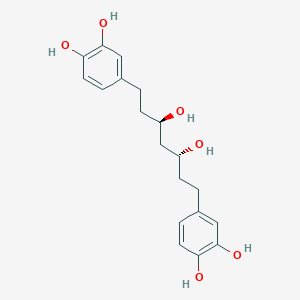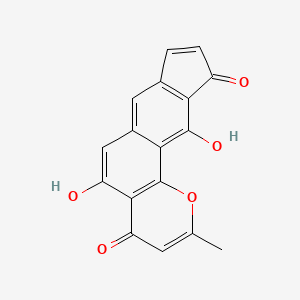
Euplectin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euplectin is a natural product found in Flavoparmelia euplecta with data available.
Applications De Recherche Scientifique
Synthesis and Structure Elucidation
Total Synthesis of Euplectin : Euplectin, a unique natural product with a chromone fused indenone structure, was synthesized in a 17-step process. This synthesis highlighted key reactions such as Hauser sulfoxide annulation and chromone formation, offering insights into the compound's complex structure (Mal & De, 2009).
Isolation from Flavoparmelia euplecta : Euplectin, along with a related compound, coneuplectin, was isolated from the lichen Flavoparmelia euplecta. Their structures were elucidated using advanced NMR spectroscopic methods, marking them as the first lichen metabolites with indenone or indanone structures (Ernst-Russell et al., 2000).
Biological Applications and Studies
Lectin Gene Expression in Rice : Euplectin-related lectins, specifically the Euonymus lectin (EUL) family, have been studied in rice. These lectins are involved in various biological processes, including stress responses. The study provided insights into the differential stress responses and tissue specificity of EUL genes in rice (Lambin et al., 2020).
Study of Glass Sponge Optical Properties : The deep-sea 'glass' sponge Euplectella was found to possess remarkable fiber-optical properties in its spicules, comparable to commercial telecommunication fibers. This discovery underscores the technological potential of biological materials (Sundar et al., 2003).
Silica Polycondensation Directed by Glassin : In the marine sponge Euplectella, a protein named “glassin” was found to direct silica polycondensation. This protein plays a crucial role in the formation of the sponge's skeletal system, highlighting the intricate relationship between biological organisms and material formation (Shimizu et al., 2015).
Propriétés
Nom du produit |
Euplectin |
|---|---|
Formule moléculaire |
C17H10O5 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione |
InChI |
InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3 |
Clé InChI |
YMHHRZDSHVZLHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O |
Synonymes |
euplectin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1251328.png)

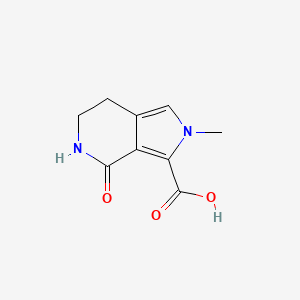
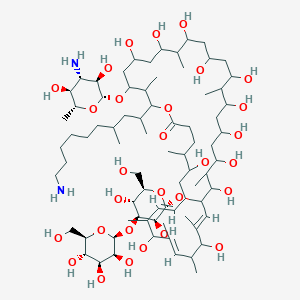
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
